molecular formula C3H6N5+ B10760700 1,2,4-Triazole-carboxamidine

1,2,4-Triazole-carboxamidine

Cat. No.: B10760700
M. Wt: 112.11 g/mol
InChI Key: CDIOIIJXUJXYPB-UHFFFAOYSA-O
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Description

Preparation Methods

The synthesis of 1,2,4-Triazole-Carboxamidine can be achieved through several methods. One common approach involves the reaction of hydrazine with formic acid and formamide or ammonia at temperatures ranging from 140°C to 220°C . Another method involves the reaction of dicyandiamide with 1,2,4-Triazole . These methods provide high yields and purity, making them suitable for industrial production.

Chemical Reactions Analysis

1,2,4-Triazole-Carboxamidine undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4-Triazole-Carboxamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,4-Triazole-Carboxamidine is unique compared to other triazole derivatives due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C3H6N5+

Molecular Weight

112.11 g/mol

IUPAC Name

[amino(1,2,4-triazol-1-yl)methylidene]azanium

InChI

InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5)/p+1

InChI Key

CDIOIIJXUJXYPB-UHFFFAOYSA-O

Canonical SMILES

C1=NN(C=N1)C(=[NH2+])N

Origin of Product

United States

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